molecular formula C16H15NO2 B4575794 (2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 1164518-12-0

(2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B4575794
CAS No.: 1164518-12-0
M. Wt: 253.29 g/mol
InChI Key: SZYURVAAOSLNKK-MDZDMXLPSA-N
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Description

(2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a hydroxyphenyl group and a methylphenyl group, making it a significant molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as solid-supported bases, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor in the preparation of flavonoids and other bioactive molecules.

Biology

In biological studies, this compound exhibits significant antioxidant and antimicrobial properties. It is used in the development of new drugs and therapeutic agents targeting oxidative stress and microbial infections.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer activities. It is being studied for its ability to inhibit the growth of cancer cells and reduce inflammation in various disease models.

Industry

In the industrial sector, this compound is used in the formulation of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties and applications.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Antimicrobial Activity: Disrupting the cell membrane of bacteria and fungi, leading to cell death.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(3,4-dihydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both hydroxy and amino groups on the phenyl ring. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

IUPAC Name

(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-5-7-13(8-6-12)16(19)9-10-17-14-3-2-4-15(18)11-14/h2-11,17-18H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYURVAAOSLNKK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169647
Record name (2E)-3-[(3-Hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164518-12-0
Record name (2E)-3-[(3-Hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164518-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[(3-Hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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